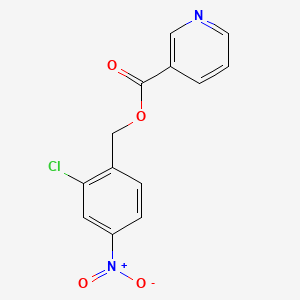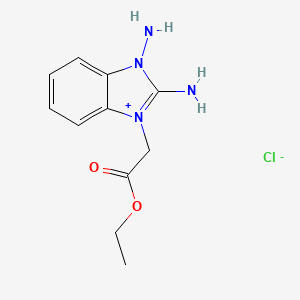![molecular formula C8H14N6O B4964020 acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)
acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime, also known as AETO, is a chemical compound that has been extensively studied for its potential applications in scientific research. AETO is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. As such, AETO has been investigated for its potential use as an anti-cancer agent, as well as for its ability to modulate cellular signaling pathways.
Wirkmechanismus
Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime exerts its anti-cancer effects by inhibiting the enzyme ribonucleotide reductase, which is required for DNA synthesis. By blocking this enzyme, this compound prevents cancer cells from proliferating and can induce apoptosis, or programmed cell death. Additionally, this compound has been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been investigated for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and has been suggested as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime in lab experiments is its potency as an inhibitor of ribonucleotide reductase. This compound has been shown to be effective at inhibiting this enzyme at low concentrations, making it a valuable tool for studying the role of ribonucleotide reductase in cellular processes. However, this compound also has limitations, including its potential toxicity and the need for careful purification to ensure its purity.
Zukünftige Richtungen
There are many potential future directions for research involving acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime. One area of interest is the development of novel this compound analogs with improved potency and selectivity for ribonucleotide reductase. Additionally, this compound could be investigated for its potential use in combination therapies with other anti-cancer agents. Finally, further research is needed to fully understand the mechanisms underlying this compound's anti-cancer and anti-inflammatory effects, as well as its potential uses in other areas of research.
Synthesemethoden
Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime can be synthesized using a variety of methods, including the reaction of acetone oxime with 4-amino-6-(ethylamino)-1,3,5-triazine. Other methods involve the use of different reagents, such as sodium hydride or sodium methoxide. The synthesis of this compound typically involves multiple steps and requires careful purification to ensure the compound's purity.
Wissenschaftliche Forschungsanwendungen
Acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and several studies have demonstrated its potential as a therapeutic agent for a variety of cancer types. Additionally, this compound has been investigated for its ability to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Eigenschaften
IUPAC Name |
2-N-ethyl-6-(propan-2-ylideneamino)oxy-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O/c1-4-10-7-11-6(9)12-8(13-7)15-14-5(2)3/h4H2,1-3H3,(H3,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBPFZAYAARMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)ON=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)

![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)

![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)